3,4-Dimethylthiophene-2,5-dicarboxylic acid
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Overview
Description
3,4-Dimethylthiophene-2,5-dicarboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by two methyl groups attached to the 3rd and 4th positions of the thiophene ring and two carboxylic acid groups at the 2nd and 5th positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylthiophene-2,5-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives, such as 3,4-dimethylthiophene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylthiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols and Aldehydes: Formed through reduction.
Substituted Thiophenes: Formed through electrophilic substitution.
Scientific Research Applications
3,4-Dimethylthiophene-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of conductive polymers and organic electronic materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylthiophene-2,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylthiophene: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
3,4-Dihydroxythiophene-2,5-dicarboxylic acid: Contains hydroxyl groups instead of methyl groups, leading to different chemical properties and reactivity.
Uniqueness
3,4-Dimethylthiophene-2,5-dicarboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
3,4-dimethylthiophene-2,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-3-4(2)6(8(11)12)13-5(3)7(9)10/h1-2H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXLBCRRSIYSPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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